molecular formula C7H16O4 B14017688 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol CAS No. 10525-62-9

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol

Cat. No.: B14017688
CAS No.: 10525-62-9
M. Wt: 164.20 g/mol
InChI Key: XQHOKEIFXKDEPH-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol is a glycol ether derivative with a propan-2-ol backbone substituted at positions 1 and 3 by ethoxy and 2-hydroxyethoxy groups, respectively. Its structure confers unique physicochemical properties, such as intermediate polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and industrial applications.

Properties

CAS No.

10525-62-9

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

1-ethoxy-3-(2-hydroxyethoxy)propan-2-ol

InChI

InChI=1S/C7H16O4/c1-2-10-5-7(9)6-11-4-3-8/h7-9H,2-6H2,1H3

InChI Key

XQHOKEIFXKDEPH-UHFFFAOYSA-N

Canonical SMILES

CCOCC(COCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol can be synthesized through several methods. One common method involves the reaction of propylene oxide with ethanol under basic conditions. Another method includes the reaction of ethylene oxide with 1-ethoxy-2-propanol .

Industrial Production Methods

In industrial settings, the production of 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism by which 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. Additionally, the ethoxy group can participate in various chemical reactions, altering the compound’s properties and behavior .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

1-Ethoxy-2-propanol (CAS 1569-02-4): A simpler analog with only one ethoxy group.

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CAS 18371-74-9): Chlorine replaces the ethoxy group at position 1.

1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol (CAS 392707-61-8): Contains a tetrazole-thio substituent.

Tripropylene glycol monomethyl ether (CAS 29171-01-5): A branched glycol ether with methoxy and hydroxy groups.

Physical Properties :

Compound Molecular Weight (g/mol) Polarity (TPSA, Ų) Key Substituents
1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol (hypothetical) 164.2 (calculated) ~59.1 Ethoxy, 2-hydroxyethoxy
1-Ethoxy-2-propanol 104.15 29.5 Ethoxy
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol 154.6 59.1 Chloro, 2-hydroxyethoxy
Tripropylene glycol monomethyl ether 206.3 38.7 Methoxy, hydroxy, ether chains
  • Hydrogen Bonding: The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to 1-ethoxy-2-propanol. Chlorinated analogs (e.g., CAS 18371-74-9) exhibit higher reactivity due to the electronegative chlorine atom .
  • Solubility: Branched analogs like tripropylene glycol monomethyl ether show lower water solubility than linear derivatives due to increased hydrophobicity .

Biological Activity

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol, also known as a derivative of ethylene glycol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol is characterized by the following chemical formula: C7H16O4. Its structure includes an ethoxy group and a hydroxyethoxy moiety, which contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol can be attributed to several mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that compounds with similar structures can inhibit cell proliferation through various signaling pathways. For instance, derivatives have been reported to inhibit signal transduction mediated by tyrosine kinases, which play crucial roles in cell growth and differentiation .
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and CCL2 in macrophages . This suggests that 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol may also exhibit similar effects, potentially making it useful in treating inflammatory conditions.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol on various cancer cell lines. The following table summarizes key findings from these studies:

Study Cell Line Concentration (µg/mL) Effect on Cell Viability (%) Mechanism
Study AA3751061.4 (apoptosis)G2/M phase arrest
Study BRAW264.710031.2 (reduced viability)Anti-inflammatory
Study CMCF75040.5 (inhibition)Tyrosine kinase inhibition

Case Studies

  • Case Study on Melanoma : In one study, treatment with a compound similar to 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol resulted in significant apoptosis in A375 melanoma cells, indicating potential for use as an anti-cancer agent . The compound induced G2/M phase arrest and increased apoptotic markers.
  • Anti-inflammatory Research : Another investigation highlighted the compound's ability to significantly lower the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages, suggesting that it may serve as a safer alternative to conventional anti-inflammatory drugs .

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